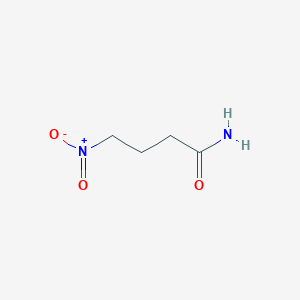

4-nitrobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYXOQIPLRISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165709 | |

| Record name | Butyramide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15473-27-5 | |

| Record name | 4-Nitrobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15473-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyramide, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRAMIDE, 4-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to 4-Nitrobutanamide: A Molecule of Duality

An In-depth Technical Guide to the Theoretical Mechanisms of 4-Nitrobutanamide Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of this compound, a bifunctional molecule featuring both a primary nitroalkane and a primary amide. Understanding the theoretical underpinnings of its reactions is crucial for leveraging this compound as a versatile building block in organic synthesis and medicinal chemistry. This document moves beyond simple procedural descriptions to elucidate the causal mechanisms, offering field-proven insights into experimental design and interpretation.

This compound (CAS 15473-27-5) is an organic compound whose reactivity is governed by the interplay of its two terminal functional groups: a nitro group (-NO₂) and a primary amide group (-CONH₂).[1] This unique structure allows for selective transformations at either end of its four-carbon backbone, making it a valuable intermediate for synthesizing more complex molecules, including those with potential biological activity.[1][2]

-

1.1 The Nitroalkane Moiety : The nitro group is a powerful electron-withdrawing group.[3] This electronic influence is central to its reactivity, primarily by:

-

Acidifying α-Hydrogens : The protons on the carbon adjacent to the nitro group (C3) are significantly more acidic than typical alkane protons, facilitating the formation of a resonance-stabilized nitronate anion.[3]

-

Susceptibility to Reduction : The nitrogen atom in the nitro group is in a high oxidation state, making it a prime site for reduction to various other nitrogen-containing functional groups, most commonly an amine.[3][4]

-

-

1.2 The Primary Amide Moiety : The amide group is a resonance-stabilized and generally robust functional group, making it one of the least reactive carboxylic acid derivatives.[5][6] Its chemistry is characterized by:

-

Relative Inertness : It is resistant to many nucleophiles that would readily react with esters or acid chlorides.[6]

-

Hydrolysis : Under forcing acidic or basic conditions, the amide bond can be cleaved to yield a carboxylic acid.[6]

-

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the amide to an amine.[5][6]

-

Core Reaction Mechanisms at the Nitro Group

The versatile nitro group can be transformed into either an amine via reduction or a carbonyl via the Nef reaction, representing two of the most synthetically valuable transformations of this compound.

Reduction to 4-Aminobutanamide

The conversion of the nitro group to a primary amine is a cornerstone transformation in synthetic and medicinal chemistry. Aromatic amines, for instance, are crucial building blocks for dyes, pharmaceuticals, and agricultural chemicals.[7] This reduction can be achieved through several reliable methods.

Catalytic hydrogenation is often the preferred method due to its clean nature and high yields. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4]

-

Adsorption : Both molecular hydrogen (H₂) and the nitro group of this compound adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation : The H-H bond is weakened and cleaved by the metal surface, forming reactive metal-hydride species.

-

Stepwise Reduction : The adsorbed nitro group is sequentially hydrogenated through nitroso and hydroxylamine intermediates, which are typically not isolated.

-

Desorption : The final product, 4-aminobutanamide, desorbs from the catalyst surface, regenerating the active sites.

Caption: Workflow for catalytic hydrogenation of this compound.

Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective.[8] The mechanism involves a series of single-electron transfers from the metal.

-

Protonation : The oxygen atoms of the nitro group are protonated by the acid, making the nitrogen atom more electrophilic.

-

Electron Transfer : The metal donates electrons to the protonated nitro group, initiating the reduction.

-

Intermediate Formation : The reaction proceeds through nitroso and hydroxylamine intermediates.

-

Final Reduction : The hydroxylamine intermediate is further reduced to the corresponding amine.

| Reagent/System | Functional Group Tolerance | Conditions | Mechanistic Class | Key Insights & Causality |

| H₂/Pd-C | Low (reduces alkenes, alkynes) | Neutral, Room Temp/Pressure | Heterogeneous Catalysis | Preferred for clean reactions. The catalyst provides a surface for the reaction, lowering the activation energy.[4] |

| Fe/HCl or Fe/NH₄Cl | Good | Acidic | Single Electron Transfer | Inexpensive and effective. The acid activates the nitro group and serves as a proton source. |

| SnCl₂/HCl | Good | Strongly Acidic | Single Electron Transfer | A classic method, often used for selective reductions.[8] |

| LiAlH₄ | Poor (reduces amides, esters) | Anhydrous, Aprotic Solvent | Hydride Transfer | Reduces both the nitro and amide groups, leading to 1,4-diaminobutane. Not selective for the nitro group in this substrate.[8] |

-

Setup : In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Causality: Pd/C is an efficient catalyst that provides a high surface area for the reaction. The catalyst loading is kept low as it acts catalytically.

-

-

Hydrogenation : Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically via a balloon or a Parr hydrogenator).

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas in this triphasic system.

-

-

Workup : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Safety Note: The Celite pad may be pyrophoric and should be quenched with water before disposal.

-

-

Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminobutanamide.

The Nef Reaction: Conversion to 4-Oxobutanamide

The Nef reaction transforms a primary nitroalkane into a carbonyl compound, in this case, an aldehyde.[9] This reaction provides a powerful method for carbon-carbon bond formation followed by conversion to a versatile carbonyl group.

-

Deprotonation : A base (e.g., NaOH) removes an acidic α-proton from this compound to form a resonance-stabilized nitronate salt.[9]

-

Protonation on Oxygen : The nitronate salt is then added to a strong aqueous acid (e.g., H₂SO₄) at low temperature. The nitronate is protonated on the oxygen, forming a nitronic acid.

-

Nucleophilic Attack : Water attacks the electrophilic carbon atom of the nitronic acid.

-

Elimination & Tautomerization : A series of proton transfers and elimination of a nitrosyl species (which decomposes) leads to the formation of the aldehyde, 4-oxobutanamide.

Caption: Key stages in the Nef reaction of this compound.

-

Nitronate Formation : Dissolve this compound (1.0 eq) in aqueous sodium hydroxide (1.0 M) and stir at room temperature until a clear solution of the sodium nitronate is formed.

-

Acid Hydrolysis : Prepare a separate flask with cold (0 °C) sulfuric acid (e.g., 3 M).

-

Addition : Slowly add the nitronate solution to the cold, vigorously stirred acid.

-

Causality: This order of addition (pouring the basic nitronate into excess acid) is critical. It ensures the nitronate is immediately protonated in a highly acidic environment, minimizing side reactions like oxime formation.[9]

-

-

Reaction : Stir the mixture at low temperature for a specified time.

-

Workup : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Isolation : Dry the organic extracts, filter, and evaporate the solvent to yield 4-oxobutanamide.

Core Reaction Mechanisms at the Amide Group

While the amide is less reactive than the nitro group, it can be hydrolyzed or reduced under specific conditions.

Hydrolysis to 4-Nitrobutanoic Acid

Amide hydrolysis requires heating in either acidic or basic aqueous solutions to proceed at a reasonable rate.[6]

-

Protonation : The carbonyl oxygen of the amide is protonated by the acid (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack : A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the attacking water molecule to the nitrogen atom, converting the -NH₂ group into a better leaving group (-NH₃⁺).

-

Elimination : The tetrahedral intermediate collapses, expelling an ammonia molecule and reforming the carbonyl group.

-

Deprotonation : The resulting protonated carboxylic acid is deprotonated by water to give 4-nitrobutanoic acid. The expelled ammonia is protonated to ammonium (NH₄⁺), driving the reaction to completion.[10]

-

Nucleophilic Attack : A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is slower than in acid due to the less electrophilic carbonyl.

-

Elimination : The tetrahedral intermediate collapses, expelling the amide anion (⁻NH₂), which is a very poor leaving group. This step is typically the rate-determining step.

-

Acid-Base Reaction : The expelled amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the equilibrium towards the products, forming a carboxylate salt and ammonia.

Caption: Contrasting workflows for acid- and base-catalyzed amide hydrolysis.

-

Setup : Combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 6 M HCl) in a round-bottom flask.

-

Heating : Heat the mixture under reflux for several hours.

-

Causality: Significant thermal energy is required to overcome the high activation energy of amide hydrolysis due to the stability of the amide bond.

-

-

Monitoring : Monitor the reaction for the disappearance of starting material.

-

Cooling & Isolation : Cool the reaction mixture. The product, 4-nitrobutanoic acid, may precipitate upon cooling. If not, it can be isolated by extraction with an organic solvent.

Reduction to 4-Nitrobutan-1-amine

The reduction of an amide to an amine requires a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄).[6]

-

Coordination : The Lewis acidic aluminum of LiAlH₄ coordinates to the carbonyl oxygen.

-

Hydride Attack : A hydride ion (H⁻) is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : The intermediate collapses, and the oxygen atom is eliminated as a metal aluminate salt, forming an iminium ion intermediate.

-

Second Hydride Attack : A second equivalent of hydride attacks the iminium ion, resulting in the final amine product, 4-nitrobutan-1-amine.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound's derivatives allows for intriguing intramolecular reactions, particularly after the nitro group has been reduced.

Reductive Cyclization to a Lactam

If the nitro group of this compound is reduced to an amine, the resulting product is 4-aminobutanamide. This molecule contains a nucleophilic amine and an electrophilic amide carbonyl in the same chain, setting the stage for a potential intramolecular cyclization to form a five-membered lactam, pyrrolidin-2-one.

-

Initial Reduction : First, the nitro group is selectively reduced to an amine, for instance, using catalytic hydrogenation, which typically does not affect the amide group.

-

Intramolecular Attack : Under thermal or catalytic (acid or base) conditions, the terminal primary amine can act as a nucleophile, attacking the amide carbonyl carbon.

-

Tetrahedral Intermediate : This attack forms a cyclic tetrahedral intermediate.

-

Elimination : The intermediate collapses, eliminating ammonia (NH₃) to form the stable five-membered lactam ring. This process is often driven by the thermodynamic stability of the resulting ring structure.

Applications in Medicinal Chemistry and Drug Development

The reactions of this compound are highly relevant to the synthesis of pharmacologically active compounds.

-

Amine Synthesis : The reduction of the nitro group to an amine introduces a basic, nucleophilic center that is a common feature in many drug molecules and is crucial for forming salts to improve solubility and bioavailability.[2]

-

Bioisosteric Replacement : The nitro group itself is sometimes used as a bioisostere for other functional groups in drug design, and its presence can influence the pharmacokinetic properties of a molecule.[2][11]

-

Lactam Scaffolds : The potential for reductive cyclization to form pyrrolidin-2-one provides access to a lactam scaffold. Lactam rings are privileged structures found in a vast array of pharmaceuticals, including antibiotics (e.g., penicillin) and nootropics (e.g., piracetam).

-

Prodrug Strategies : The nitro group can be used in prodrug design, where it is metabolically reduced in vivo to a more active (or sometimes cytotoxic) form, such as a hydroxylamine or amine.[2]

Conclusion

This compound is a synthetically versatile molecule whose reactivity is defined by the distinct and selectively addressable chemistry of its nitro and amide functionalities. The nitro group offers pathways to amines and aldehydes through well-established, mechanistically understood reactions like catalytic hydrogenation and the Nef reaction. The robust amide group provides a stable handle that can be hydrolyzed or reduced under more forcing conditions. Furthermore, the sequential modification of these groups, particularly through reductive cyclization, opens pathways to valuable heterocyclic scaffolds. A thorough understanding of these theoretical mechanisms is essential for researchers aiming to exploit this compound as a strategic building block in the development of new chemical entities.

References

-

PubChem. (n.d.). 4-Nitrobenzamide. National Institutes of Health. Retrieved from [Link]

- Google Patents. (1998). RU2103260C1 - Method for production of 4-nitrobenzamide.

-

Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]

-

YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (2016). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reaction of primary nitroalkane with nitrous acid. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

ResearchGate. (2018). 4-Nitrophenol reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

National Institutes of Health. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. National Institutes of Health. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Quora. (2017). What is the reaction to prepare nitroalkanes from primary amines?. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

National Institutes of Health. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. PubMed. Retrieved from [Link]

-

ChemRxiv. (n.d.). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. Retrieved from [Link]

Sources

- 1. CAS 15473-27-5: this compound | CymitQuimica [cymitquimica.com]

- 2. N-(2,2-Diphenylethyl)-4-nitrobenzamide [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nef Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobutanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitrobutanamide, a bifunctional aliphatic organic compound. While the specific historical details of its discovery are not extensively documented in scientific literature, this guide elucidates its chemical identity, plausible synthetic routes based on established organic chemistry principles, and its physicochemical properties. Furthermore, we explore its potential applications in research and drug development, stemming from the reactivity of its terminal amide and primary nitro functionalities. This document serves as a foundational resource for researchers interested in the utility of this and similar nitro-aliphatic compounds.

Introduction and Chemical Identity

This compound, also known as 4-nitrobutyramide, is an organic molecule that incorporates both a nitro group (-NO₂) and an amide group (-CONH₂). These functional groups are situated at opposite ends of a four-carbon aliphatic chain. The presence of both a hydrogen bond donor/acceptor amide and a strongly electron-withdrawing nitro group on a flexible butane backbone suggests a unique chemical reactivity profile.[1]

The chemistry of nitro compounds has a rich history, dating back to the 19th century, and they have become crucial building blocks in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The nitro group is a versatile functionality, known to participate in a variety of chemical transformations.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Nitrobutyramide |

| CAS Number | 15473-27-5 |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| Appearance | Typically a solid at room temperature[1] |

| Solubility | Soluble in polar solvents[1] |

Plausible Synthesis of this compound

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in historical chemical literature, its preparation can be logically deduced from well-established synthetic methodologies for both nitroalkanes and amides. A plausible and efficient synthetic pathway would involve the amidation of a corresponding carboxylic acid or its derivative.

Conceptual Synthetic Pathway

A logical retrosynthetic analysis points to 4-nitrobutanoic acid as the immediate precursor. This acid can then be converted to the amide via several standard methods.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Amidation of 4-Nitrobutanoic Acid

The direct amidation of carboxylic acids is a common and effective method for the synthesis of primary amides.

Protocol:

-

Activation of Carboxylic Acid: To a solution of 4-nitrobutanoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reaction is typically stirred at 0 °C for 30 minutes.

-

Amidation: A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is then added dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC/EDC). The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

The bifunctional nature of this compound presents several opportunities for its use as a versatile building block in organic synthesis and medicinal chemistry.

Precursor to Bioactive Molecules

The nitro group can be readily reduced to an amine, providing a pathway to synthesize various derivatives.[2] The resulting 4-aminobutanamide is a GABA (gamma-aminobutyric acid) analogue, which could be a starting point for the development of neurologically active compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobutanamide

Welcome to the technical support guide for the synthesis of 4-nitrobutanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your synthetic strategies effectively.

Overview of Synthetic Strategies

The synthesis of this compound (CAS 15473-27-5) typically starts from 4-nitrobutanoic acid or its derivatives.[1] The primary challenge lies in the efficient formation of the amide bond without inducing side reactions involving the nitro group or the aliphatic chain. The choice of synthetic route is critical and depends on factors like scale, required purity, and available reagents.

The three most common pathways from 4-nitrobutanoic acid are:

-

Direct Thermal Amidation: Reaction of the carboxylic acid with an ammonia source, typically requiring high temperatures to drive off water.

-

Activation via Acyl Chloride: Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

-

Activation via Ester: A two-step process involving the formation of an intermediate ester (e.g., methyl 4-nitrobutanoate) which then undergoes ammonolysis.

Caption: Key synthetic routes to this compound from 4-nitrobutanoic acid.

Table 1: Comparison of Primary Amidation Methods

| Method | Key Reagents | Typical Conditions | Pros | Cons & Common Issues |

| Direct Amidation | 4-Nitrobutanoic acid, Ammonia/Urea | High temp. (160-190°C), often with catalyst (e.g., Boric Acid) | Atom economical, fewer steps. | Equilibrium-limited, harsh conditions, potential for dehydration to nitrile, requires water removal.[2][3] |

| Acyl Chloride | Thionyl chloride or Oxalyl chloride, then Ammonia source | Step 1: Anhydrous DCM/Toluene, RT or mild heat. Step 2: Anhydrous solvent, low temp. (0°C), excess NH₃. | High reactivity, fast conversion. | Moisture-sensitive intermediate, risk of side reactions with activating agent, HCl byproduct must be neutralized.[2][4] |

| Ester Intermediate | Alcohol (e.g., MeOH), Acid catalyst (e.g., H₂SO₄), then Ammonia source | Step 1: Reflux in alcohol. Step 2: Saturated NH₃ in alcohol, RT, long reaction time. | Cleaner reaction, avoids harsh activating agents, high purity achievable.[5] | Two distinct synthetic steps, longer overall process. |

| Coupling Agents | EDC, HATU, PyBOP, etc., NH₄Cl | Anhydrous aprotic solvent (DMF, DCM), non-nucleophilic base (DIEA), RT. | Mild conditions, high functional group tolerance, good yields. | High cost of reagents, stoichiometric byproducts that require removal.[4] |

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Sources

preventing byproduct formation in 4-nitrobutanamide synthesis

Welcome to the technical support center for the synthesis of 4-nitrobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reaction outcomes and minimize byproduct formation.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in various research and development applications, typically involves the amidation of 4-nitrobutanoic acid. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential byproduct formation is critical for successful synthesis. This guide will delve into the causality behind common experimental pitfalls and provide robust protocols to ensure a self-validating and reproducible synthetic system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the direct amidation of 4-nitrobutanoic acid with an ammonia source. This can be achieved through several pathways, including:

-

Activation of the carboxylic acid: Converting 4-nitrobutanoic acid to a more reactive species, such as an acid chloride or an active ester, followed by reaction with ammonia or an ammonium salt.

-

Direct amidation with coupling agents: Employing reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and an amine.[1]

-

High-temperature condensation: Heating 4-nitrobutanoic acid with a source of ammonia, often under pressure.

Q2: What are the primary byproducts I should be aware of during the synthesis?

Based on the reactivity of the starting materials and intermediates, several byproducts can form. The most common include:

-

Decarboxylation product: 3-Nitropropane, formed from the loss of CO2 from 4-nitrobutanoic acid.

-

Intramolecular cyclization product: γ-Lactam (2-pyrrolidinone) derivatives, which can arise from the cyclization of 4-aminobutanoic acid derivatives if the nitro group is reduced. While direct cyclization of this compound is less common, it's a potential side reaction under certain conditions.

-

Products from reactions at the α-carbon: Under basic conditions, the α-carbon to the nitro group can be deprotonated, leading to aldol-type condensation or other side reactions.[2][3][4]

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors:

-

Incomplete reaction: The amidation reaction may not have gone to completion. This can be due to insufficient activation of the carboxylic acid, low reaction temperature, or short reaction time.

-

Byproduct formation: The formation of the byproducts mentioned in Q2 can significantly consume your starting material.

-

Suboptimal workup and purification: Product loss during extraction, washing, or crystallization steps can lead to lower isolated yields.

-

Decomposition: The nitro group can be sensitive to certain reaction conditions, potentially leading to degradation of the starting material or product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential problems you might encounter during the synthesis of this compound, along with their probable causes and actionable solutions.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Significant amount of starting material (4-nitrobutanoic acid) remains unreacted. | 1. Insufficient activation of the carboxylic acid: If using an activating agent (e.g., thionyl chloride, DCC), it may be old, impure, or used in stoichiometric insufficiency. 2. Low reaction temperature: The activation or amidation step may require higher temperatures to proceed at a reasonable rate. 3. Short reaction time: The reaction may not have been allowed to run to completion. | 1. Verify reagent quality and stoichiometry: Use fresh, high-purity activating agents and consider a slight excess (1.1-1.2 equivalents). 2. Optimize reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Extend reaction time: Monitor the reaction until the starting material is consumed. |

| Presence of a low-boiling point impurity, possibly 3-nitropropane. | Decarboxylation of 4-nitrobutanoic acid: This is often promoted by high temperatures, especially in the presence of a base. The mechanism involves the loss of carbon dioxide. | Employ milder reaction conditions: - Use a coupling agent (DCC, EDC) at room temperature instead of high-heat methods. - If heating is necessary, use the lowest effective temperature and minimize reaction time. |

| Formation of a polar, water-soluble byproduct. | Intramolecular cyclization to form a γ-lactam derivative: This is more likely if the nitro group is inadvertently reduced to an amine during the synthesis. Certain reducing agents or catalytic hydrogenation conditions can cause this. | Avoid harsh reducing conditions: - If a reduction step is part of a subsequent transformation, ensure the amidation is complete first. - Carefully select reagents to avoid unintentional reduction of the nitro group. |

| Complex mixture of unidentified byproducts. | Side reactions at the α-carbon to the nitro group: Basic conditions can lead to deprotonation of the α-carbon, initiating aldol-type condensations or other undesired pathways.[2][3][4] | Control the pH: - If a base is required, use a non-nucleophilic, hindered base (e.g., DIPEA) and add it slowly at low temperatures. - Consider running the reaction under neutral or slightly acidic conditions if the chosen synthetic route allows. |

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and potential side reactions.

Caption: Desired vs. Undesired Reaction Pathways.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound via Acid Chloride

This protocol involves the activation of 4-nitrobutanoic acid with thionyl chloride.

Materials:

-

4-Nitrobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH), concentrated solution

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobutanoic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

-

Amidation:

-

Cool the crude 4-nitrobutanoyl chloride in an ice bath.

-

Slowly and carefully add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. Caution: This reaction is exothermic.

-

Continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Protocol 2: Synthesis of this compound using a Coupling Agent (EDC)

This method avoids the use of harsh reagents like thionyl chloride.

Materials:

-

4-Nitrobutanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-nitrobutanoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Amidation:

-

Add ammonium chloride (1.5 equivalents) to the reaction mixture.

-

Slowly add DIPEA (2.5 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

-

Workup and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Logical Troubleshooting Workflow

When encountering issues with your synthesis, a systematic approach is key. The following flowchart provides a logical workflow for troubleshooting.

Sources

Validation & Comparative

A Comparative Guide to Aliphatic vs. Aromatic Nitroamides: 4-Nitrobutanamide and 4-Nitrobenzamide in Synthetic Chemistry

Introduction

In the landscape of synthetic chemistry, nitro-containing compounds serve as versatile intermediates, prized for the facile conversion of the nitro group into a variety of other functionalities, most notably the amino group. This guide provides an in-depth comparison of two structurally related yet distinct building blocks: 4-nitrobutanamide, an aliphatic nitroamide, and 4-nitrobenzamide, its aromatic counterpart. While both molecules share the same amide and terminal nitro functionalities, the nature of the carbon skeleton separating them—a flexible butane chain versus a rigid benzene ring—imparts significant differences in their synthesis, physicochemical properties, and reactivity.

This document is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into the practical application of these two valuable synthetic intermediates.

Part 1: Physicochemical and Structural Properties

The fundamental difference between a flexible alkyl chain and a planar aromatic ring manifests in divergent physical properties. 4-Nitrobenzamide is a high-melting crystalline solid, a characteristic attributable to efficient crystal packing and intermolecular π-π stacking interactions between the benzene rings.[1][2][3][4] In contrast, this compound, lacking this rigid aromatic core, is expected to have a significantly lower melting point and different solubility profiles.

| Property | This compound | 4-Nitrobenzamide |

| Molecular Formula | C₄H₈N₂O₃[5][6] | C₇H₆N₂O₃[3][7][8] |

| Molecular Weight | 132.12 g/mol [6] | 166.13 g/mol [3][8] |

| Appearance | Solid | White to pale yellow crystalline solid[1][7] |

| Melting Point | Not widely reported, expected to be lower | 199-202 °C[1][2][4] |

| Solubility | Soluble in polar organic solvents[6] | Insoluble in water; soluble in ethanol, chloroform[1][8] |

| CAS Number | 15473-27-5[6] | 619-80-7[3][7] |

Part 2: A Comparative Analysis of Synthetic Strategies

The synthetic routes to these amides are dictated by the stability and reactivity of their corresponding carboxylic acid precursors.

Synthesis of 4-Nitrobenzamide

The preparation of 4-nitrobenzamide is well-established and typically proceeds from 4-nitrobenzoic acid.

Method 1: Acyl Chloride Formation Followed by Amination This is the most robust and common laboratory-scale method. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with ammonia to form the stable amide.

-

Causality: The direct reaction of a carboxylic acid with ammonia to form an amide requires high temperatures to drive off water and overcome the formation of a stable ammonium carboxylate salt. Converting the acid to an acyl chloride circumvents this thermodynamic sink, allowing the reaction to proceed under much milder conditions with high efficiency.

Diagram 1: Synthesis of 4-Nitrobenzamide via Acyl Chloride Intermediate.

Method 2: Direct Condensation On an industrial scale, 4-nitrobenzamide can be prepared by the direct condensation of 4-nitrobenzoic acid with ammonia, ammonium carbonate, or urea at elevated temperatures, often with a catalyst.[7][9] A patented method describes the use of a catalytic system comprising boric acid and polyethylene glycol to achieve yields up to 97%.[9]

Synthesis of this compound

The synthesis of this compound is less commonly documented but follows standard principles of organic synthesis, starting from 4-nitrobutanoic acid.

Method 1: Peptide Coupling Reagent-Mediated Amidation Due to the nature of the aliphatic carboxylic acid, peptide coupling reagents are highly effective. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) convert the carboxylic acid into an active ester in situ. This intermediate is then readily attacked by ammonia to yield the desired amide.

-

Causality: This method avoids the harsh conditions required for forming an acyl chloride with reagents like SOCl₂, which can be beneficial if other sensitive functional groups are present. The formation of benign, easily removable byproducts (e.g., dicyclohexylurea, DCU) is a key advantage.

Diagram 2: Synthesis of this compound via Coupling Reagents.

Summary of Synthetic Approaches

| Parameter | 4-Nitrobenzamide Synthesis | This compound Synthesis |

| Primary Precursor | 4-Nitrobenzoic Acid | 4-Nitrobutanoic Acid |

| Common Method | Acyl chloride formation (SOCl₂) followed by amination | Amide coupling reagents (e.g., EDC, DCC) |

| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |

| Key Considerations | Harsh reagents (SOCl₂); exothermic reaction. | Milder conditions; byproduct removal (e.g., DCU filtration). |

| Alternative Route | Nitration of benzamide; Catalytic direct amidation[9] | Acyl chloride formation (less common for simple chains). |

Part 3: Comparative Reactivity and Strategic Applications

The core utility of both molecules lies in the reactivity of the nitro and amide groups. However, the electronic environment created by the alkyl versus aryl scaffold dictates their specific applications.

Diagram 3: Key Reaction Pathways for this compound and 4-Nitrobenzamide.

Reactivity of the Nitro Group

The primary transformation for both compounds is the reduction of the nitro group to a primary amine. This reaction is fundamental to their use as synthetic intermediates.

-

Aromatic (4-Nitrobenzamide): The reduction to 4-aminobenzamide is a cornerstone reaction. The resulting aromatic amine is a key precursor for the synthesis of dyes, agrochemicals, and is particularly important in pharmaceuticals as an intermediate for analgesic and anti-inflammatory drugs.[7] A wide array of reagents can effect this transformation, from catalytic hydrogenation (e.g., H₂ over Pd/C) to metal-acid systems (e.g., Fe/HCl, SnCl₂) and transfer hydrogenation.[10][11] The choice of reductant is critical for chemoselectivity, especially in complex molecules.[12][13]

-

Aliphatic (this compound): The aliphatic nitro group is also readily reduced to an amine. Catalytic hydrogenation is highly effective.[10] Reagents like lithium aluminum hydride (LiAlH₄) are suitable for reducing aliphatic nitro compounds to amines, whereas they tend to form azo products with aromatic nitro compounds.[10] The resulting 4-aminobutanamide provides a flexible, four-carbon diamine synthon, valuable for constructing polymers or as a linker in medicinal chemistry where a non-rigid spacer is desired.

Reactivity of the Amide Group

The amide bond in both molecules is relatively stable. It can be hydrolyzed back to the parent carboxylic acid under strong acidic or basic conditions with heating.[8] Dehydration of the primary amide to a nitrile can be achieved with strong dehydrating agents, though this is a less common transformation for these particular substrates.[8] The electronic delocalization from the benzene ring into the carbonyl of 4-nitrobenzamide slightly reduces the electrophilicity of the carbonyl carbon compared to its aliphatic counterpart, but for most synthetic purposes, the reactivity of the amide group itself is comparable between the two.

Influence of the Molecular Scaffold

-

4-Nitrobenzamide: The rigid, planar structure is ideal for applications where defined spatial orientation is critical, such as in the development of enzyme inhibitors or materials with specific electronic properties. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (NuAr), although the latter is less common for this specific molecule.

-

This compound: The flexible butane chain allows for conformational freedom. This makes it a suitable building block for flexible linkers in drug-conjugates or for synthesizing polymers where chain mobility is important. The nitro and amide groups are electronically isolated, meaning the reactivity of one has minimal electronic influence on the other, simplifying synthetic planning.

Part 4: Experimental Protocols

The following protocols are provided as validated, representative procedures. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of 4-Nitrobenzamide via the Acyl Chloride

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or another inert solvent)

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a fume hood, suspend 4-nitrobenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear. Causality: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting yellow solid is 4-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude 4-nitrobenzoyl chloride in DCM and cool the solution in an ice bath to 0 °C.

-

Slowly add concentrated aqueous ammonia (3.0 eq) dropwise with vigorous stirring. A precipitate will form immediately. Causality: The reaction is highly exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Filter the solid precipitate and wash it sequentially with water and cold DCM to remove impurities.

-

The crude product can be further purified by recrystallization from ethanol or hot acetic acid to yield pure 4-nitrobenzamide as a pale-yellow crystalline solid.[1][7]

Protocol 2: General Procedure for the Reduction of a Nitroamide to an Aminoamide

Materials:

-

Nitroamide (4-nitrobenzamide or this compound)

-

Palladium on carbon (10% Pd/C, 5 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Reaction Setup: Dissolve the nitroamide (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS. Aromatic nitro reductions are often complete within 2-4 hours, while aliphatic ones may vary.[10]

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Causality: Celite provides a fine filtration medium that prevents the finely divided carbon catalyst from passing through.

-

Concentrate the filtrate under reduced pressure to yield the crude aminoamide, which can be purified by crystallization or column chromatography as needed.

Conclusion

While both this compound and 4-nitrobenzamide are valuable precursors to their corresponding aminoamides, their utility is governed by the fundamental aliphatic versus aromatic nature of their molecular frameworks.

-

4-Nitrobenzamide is a well-characterized, commercially available, and rigid building block. Its synthesis is straightforward, and its primary application lies in leveraging the reactivity of the aromatic ring and the resulting 4-aminobenzamide intermediate in pharmaceuticals and materials science.[7]

-

This compound serves as a flexible, non-aromatic analogue. Its synthesis relies on standard amidation techniques, and it provides a versatile linker or synthon where conformational mobility is required and the electronic properties of an aromatic system are undesirable.

The choice between these two reagents is therefore a strategic one, dictated by the desired topology, flexibility, and electronic properties of the final target molecule. Understanding the distinct synthetic and reactive profiles detailed in this guide enables the informed selection and effective implementation of these nitroamides in complex synthetic campaigns.

References

- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.

-

Ainfo Inc. 4-Nitrobenzamide CAS 619-80-7 Product Specification. [Link]

-

PubChem. This compound (C4H8N2O3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Blaser, H. U., et al. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 4(9), 3053-3067. [Link]

-

ResearchGate. Process for the preparation of 4-iodo-3-nitrobenzamide. [Link]

-

Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. [Link]

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

-

ChemSynthesis. 4-nitrobenzamide. [Link]

-

Chemsrc. 4-Nitrobenzamide | CAS#:619-80-7. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Nitrobenzamide | CAS#:619-80-7 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C4H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. CAS 15473-27-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comparative Guide to the Synthesis of 4-Nitrobutanamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the synthesis of nitroaliphatic compounds, such as 4-nitrobutanamide, is of significant interest due to their versatile reactivity and potential as precursors to a variety of functionalized molecules, including amino acids and lactams. This guide provides a comparative analysis of two primary synthetic methodologies for this compound, offering in-depth, field-proven insights into the practical application of these routes. The discussion is grounded in experimental data and authoritative sources to ensure scientific integrity and empower researchers to make informed decisions for their specific applications.

Introduction to this compound

This compound is an organic compound featuring a four-carbon chain with a terminal amide group and a nitro group at the 4-position. Its chemical structure (C4H8N2O3) makes it a valuable intermediate. The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule, making it a useful building block in organic synthesis.

Synthetic Methodologies: A Comparative Overview

This guide will focus on two principal synthetic pathways to this compound:

-

Method A: Direct Amidation of 4-Nitrobutyric Acid

-

Method B: Amidation of Methyl 4-Nitrobutanoate

These methods have been selected based on the availability of starting materials and their prevalence in synthetic organic chemistry. Each method will be evaluated based on yield, reaction conditions, scalability, and safety considerations.

Method A: Direct Amidation of 4-Nitrobutyric Acid

This classical approach involves the conversion of a carboxylic acid to a primary amide. The overall transformation is a dehydration reaction, which typically requires a coupling agent or catalyst to proceed efficiently under mild conditions.

Reaction Pathway

Caption: General scheme for the direct amidation of 4-nitrobutyric acid.

Causality Behind Experimental Choices

The direct conversion of a carboxylic acid and ammonia to an amide is an equilibrium process that is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To drive the reaction towards the amide product, a dehydrating agent or a catalyst is employed. While high temperatures can be used to thermally dehydrate the salt, this can lead to decomposition of the nitro-containing starting material. Therefore, the use of coupling agents or catalysts that operate under milder conditions is preferable.

For instance, catalysts like boric acid or tetrabutoxytitanium with a co-catalyst such as polyethylene glycol (PEG) have been shown to be effective for the amidation of structurally similar 4-nitrobenzoic acid, achieving high yields.[1][2] These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia.

Experimental Protocol: Synthesis of 4-Nitrobutyric Acid (Starting Material)

A common route to 4-nitrobutyric acid involves the Michael addition of a nitromethane anion to an acrylate, followed by hydrolysis. A reported synthesis utilizes tert-butyl acrylate and nitromethane as starting materials.[3]

Step 1: Michael Addition

-

Dissolve tert-butyl acrylate and nitromethane in a suitable solvent.

-

Add a base (e.g., a non-nucleophilic base) to generate the nitromethane anion.

-

Allow the reaction to proceed, monitoring for the consumption of starting materials.

-

Isolate the resulting tert-butyl 4-nitrobutanoate.

Step 2: Hydrolysis

-

Treat the tert-butyl 4-nitrobutanoate with an acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ester and yield 4-nitrobutyric acid.

-

Purify the product by appropriate methods such as crystallization or chromatography.

Experimental Protocol: Direct Amidation (Proposed)

Based on analogous procedures for 4-nitrobenzoic acid[1][2], a proposed protocol for this compound is as follows:

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 4-nitrobutyric acid, a catalytic amount of boric acid (e.g., 5 mol%), and a co-catalytic amount of PEG-400 in a high-boiling inert solvent like toluene or xylene.

-

Introduce a source of ammonia, such as a solution of ammonia in an appropriate solvent or by bubbling ammonia gas through the reaction mixture.

-

Heat the mixture to reflux to facilitate the removal of water via the Dean-Stark trap, driving the equilibrium towards the amide product.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and isolate the this compound by filtration or extraction, followed by purification (e.g., recrystallization).

Method B: Amidation of Methyl 4-Nitrobutanoate

This two-step approach involves the initial formation of an ester from the carboxylic acid, followed by amidation. This is a common strategy to circumvent the direct use of the less reactive carboxylic acid.

Reaction Pathway

Caption: Two-step synthesis of this compound via a methyl ester intermediate.

Causality Behind Experimental Choices

Esters are generally more reactive towards nucleophiles than their corresponding carboxylic acids. The conversion of 4-nitrobutyric acid to its methyl ester (methyl 4-nitrobutanoate) creates a better electrophile for the subsequent amidation step. The amidation of esters with ammonia is a well-established transformation. This method avoids the formation of the unreactive ammonium carboxylate salt seen in Method A.

Experimental Protocol: Synthesis of Methyl 4-Nitrobutanoate (Starting Material)

The synthesis of methyl 4-nitrobutanoate can be achieved through a Michael addition, similar to the synthesis of the carboxylic acid, but using methyl acrylate instead of tert-butyl acrylate. Microwave irradiation has been shown to significantly accelerate this reaction.

Step 1: Michael Addition under Microwave Irradiation

-

In a microwave-safe vessel, combine methyl acrylate, nitromethane, and a catalytic amount of a suitable base (e.g., DBU).

-

Irradiate the mixture in a microwave reactor for a short period (e.g., minutes).

-

After completion, purify the methyl 4-nitrobutanoate product.

Experimental Protocol: Amidation of Methyl 4-Nitrobutanoate

A patent describes the aminolysis of alkyl 4-nitrobutanoates to 4-nitrobutyramide.[4]

-

Dissolve methyl 4-nitrobutanoate in a suitable solvent, such as methanol.

-

Add an aqueous solution of ammonia and ammonium chloride. The ammonium chloride can act as a mild acidic catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the starting ester.

-

Upon completion, remove the solvent under reduced pressure.

-

Isolate and purify the this compound product, for example, by recrystallization.

Performance Comparison

| Parameter | Method A: Direct Amidation of 4-Nitrobutyric Acid | Method B: Amidation of Methyl 4-Nitrobutanoate |

| Starting Material | 4-Nitrobutyric Acid | Methyl 4-Nitrobutanoate |

| Number of Steps | 1 (from the acid) | 1 (from the ester) |

| Overall Yield | Potentially high (analogous reactions report up to 97%)[1] | Good to high |

| Reaction Conditions | High temperature (reflux), catalytic | Milder conditions (room temperature to gentle heating) |

| Reagents | Ammonia, catalyst (e.g., boric acid, PEG) | Ammonia, ammonium chloride |

| Scalability | Potentially challenging due to high temperatures and catalyst removal | More readily scalable due to milder conditions |

| Safety Concerns | High temperatures with a nitro compound can be hazardous. | Standard handling of ammonia and organic solvents. |

| Purification | May require removal of catalyst residues. | Generally straightforward purification. |

Conclusion and Recommendations

Both Method A and Method B present viable pathways for the synthesis of this compound.

Method A (Direct Amidation) offers a more direct route from the carboxylic acid, with the potential for very high yields in a single step. However, it requires higher reaction temperatures, which may pose a safety risk with the thermally sensitive nitro group. The choice of catalyst is crucial, and its subsequent removal can add complexity to the purification process. This method may be well-suited for smaller-scale syntheses where maximizing yield in a single transformation is the primary goal.

Method B (Amidation of the Methyl Ester) proceeds under milder conditions, making it inherently safer and more amenable to larger-scale production. While it involves the preparation of the ester as a separate step, the synthesis of this intermediate is often high-yielding and can be significantly accelerated using microwave technology. The amidation step itself is typically clean and proceeds with good yields. For researchers and drug development professionals focused on scalability, safety, and operational simplicity, Method B is likely the more prudent choice.

The ultimate selection of the synthetic route will depend on the specific requirements of the project, including the available starting materials, the desired scale of the reaction, and the safety infrastructure in place. It is recommended to perform small-scale optimization experiments for either method to determine the ideal conditions for the specific laboratory setting.

References

- Process for the preparation of 4-aminobutyramide.

- Method for production of 4-nitrobenzamide.

- Shteinberg, L. Y., Kondratov, S. A., & Shein, S. M. (2003). New Synthesis of 4-Nitrobenzamide. Russian Journal of Organic Chemistry, 39(11), 1696-1697.

- Synthesis of Butyric Acid Nitrification Derivatives and Adiabatic Thermal Analysis of Reaction With Nitric Acid. Journal of Nuclear and Radiochemistry, 2025, 47(1): 41-49.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrobutanamide

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of novel chemical entities is paramount. 4-Nitrobutanamide, an organic compound featuring both a nitro and an amide functional group, presents unique analytical challenges due to its polarity and potential for thermal lability.[1] This guide provides an in-depth, objective comparison of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for method selection, validation, and cross-validation based on experimental data and established scientific principles. The methodologies and validation parameters discussed are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound approach to analytical procedure validation.[2][3][4][5]

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5] When multiple analytical methods are employed to generate data for a single compound, either within the same study or across different studies, cross-validation becomes essential to ensure the consistency and comparability of the results.[3][6][7] This is particularly critical in regulated environments where data from different laboratories or different analytical techniques must be reliably compared.

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of HPLC-UV and GC-NPD for this compound

The choice between HPLC and GC is often dictated by the analyte's physicochemical properties. This compound's polarity, stemming from its amide and nitro groups, and its potential for thermal degradation make HPLC a strong candidate.[1] Conversely, GC can offer high sensitivity, particularly with a selective detector like an NPD, if the compound is sufficiently volatile and thermally stable.[8][9]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of hypothetical, yet realistic, HPLC-UV and GC-NPD methods for the analysis of this compound. This data is based on established performance for similar nitro-containing compounds and serves as a basis for our comparative discussion.[10][11]

| Validation Parameter | HPLC-UV Method | GC-NPD Method | ICH Acceptance Criteria (for Impurity Determination) |

| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.99 |

| Range (µg/mL) | 0.1 - 50 | 0.05 - 25 | Defined by linearity, accuracy, and precision |

| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% |

| Precision (RSD%) | |||

| - Repeatability (Intra-day) | < 1.5% | < 2.0% | ≤ 15% |

| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | ≤ 15% |

| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.015 | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | Signal-to-Noise Ratio ≥ 10 |

| Specificity/Selectivity | High (No interference from placebo/degradants) | High (No interference from placebo/degradants) | No interference at the retention time of the analyte |

| Robustness | Unaffected by minor changes in pH and mobile phase composition | Sensitive to changes in inlet temperature and gas flow rates | Consistent results under varied conditions |

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed HPLC-UV and GC-NPD analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the principle of separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (70:30 v/v).[12]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm (based on the UV absorbance of the nitro group).

-

Injection Volume: 10 µL.

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC is a powerful technique for separating and analyzing volatile compounds without decomposition. The NPD is highly selective for nitrogen-containing compounds, making it ideal for this application.[9]

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and a data acquisition system.[9]

Chromatographic Conditions:

-

Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 220 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 200 °C at 15 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

Injection Mode: Splitless, 1 µL injection volume.

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent and dilute to a final concentration within the calibration range.

In-Depth Discussion and Method Comparison

Linearity and Range: Both methods demonstrate excellent linearity with correlation coefficients well above the typical acceptance criterion of 0.99. The HPLC-UV method offers a wider linear range, which can be advantageous for analyzing samples with varying concentrations of this compound without the need for extensive dilution.

Accuracy and Precision: The accuracy and precision of both methods fall comfortably within the acceptable limits outlined by ICH guidelines.[11] The slightly better precision observed with the HPLC-UV method may be attributed to the greater robustness of liquid-phase injections compared to the potential variability in splitless GC injections.

Sensitivity (LOD/LOQ): The GC-NPD method exhibits superior sensitivity, with a Limit of Quantification (LOQ) twice as low as the HPLC-UV method. This is a direct consequence of the high selectivity and sensitivity of the Nitrogen-Phosphorus Detector for nitrogen-containing analytes. For applications requiring the quantification of trace amounts of this compound, GC-NPD is the more suitable choice.

Specificity and Selectivity: Both methods are highly specific. The chromatographic separation in both techniques effectively resolves this compound from potential impurities and matrix components. The specificity of the HPLC method is conferred by the retention time and UV spectrum, while the GC method's specificity is enhanced by the selective response of the NPD.

Robustness and Practical Considerations: The HPLC-UV method is generally more robust and easier to transfer between laboratories. It is less susceptible to minor variations in experimental conditions. The GC-NPD method, while highly sensitive, can be more demanding in terms of optimization and maintenance, particularly concerning the injector and detector. The thermal stability of this compound is a critical consideration for the GC method; any on-column degradation would compromise the accuracy of the results.

Conclusion

Both HPLC-UV and GC-NPD are viable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

-

HPLC-UV is a robust, precise, and versatile method with a wider linear range, making it well-suited for routine quality control and assays where high sensitivity is not the primary requirement.

-

GC-NPD offers superior sensitivity, making it the method of choice for trace-level quantification, such as in impurity profiling or pharmacokinetic studies. However, careful optimization is required to ensure the thermal stability of the analyte.